molecular formula C15H18N2O5S B2723434 methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate CAS No. 1790199-16-4

methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Cat. No.: B2723434
CAS No.: 1790199-16-4
M. Wt: 338.38
InChI Key: MRCWUTMPZNMGLJ-UHFFFAOYSA-N
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Description

Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a furan ring, a sulfamoyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. One common route includes the formation of the furan ring, followed by the introduction of the sulfamoyl group and the carbamate moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The sulfamoyl group can be reduced under specific conditions to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfamoyl group can produce amines.

Scientific Research Applications

Methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. The furan ring and sulfamoyl group can interact with enzymes and receptors, modulating their activity. The carbamate moiety may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • Methyl (4-(N-(1-(furan-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(1-(thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
  • Methyl (4-(N-(1-(pyridin-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate

Comparison: Compared to similar compounds, methyl (4-(N-(1-(furan-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate is unique due to the specific positioning of the furan ring, which can influence its reactivity and biological activity. The presence of the furan ring in the 3-position may enhance its ability to interact with certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl N-[4-[1-(furan-3-yl)propan-2-ylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-11(9-12-7-8-22-10-12)17-23(19,20)14-5-3-13(4-6-14)16-15(18)21-2/h3-8,10-11,17H,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCWUTMPZNMGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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